N-benzyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3OS2/c1-2-17-11-8-14-20-21(17)26-24(30-20)27(15-16-9-4-3-5-10-16)23(28)22-25-18-12-6-7-13-19(18)29-22/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPUXIDDMFQQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide can be achieved through various synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions typically include the use of a catalyst such as piperidine in an ethanol solvent. The intermediate compounds are then treated with chloroacetyl chloride to yield the final product .
Chemical Reactions Analysis
N-benzyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-benzyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: It is being investigated for its potential use as an anti-tubercular agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory molecules . Additionally, it may interact with bacterial enzymes, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Comparison with Similar Benzothiazole Derivatives
Structural Analogues and Substituent Effects
Key structural analogs and their substituents are summarized in Table 1 .
*Estimated molecular weight based on structural similarity to .
Key Observations:
- Linker Diversity : Urea-linked analogs () exhibit anticancer activity, while carboxamide-linked derivatives (e.g., ) show enzyme inhibition, suggesting the linker type dictates target specificity.
Anticancer Activity:
- The urea derivative N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea () demonstrated significant cytotoxicity (IC₅₀: 78 μM) against prostate cancer cells, attributed to the urea moiety’s hydrogen-bonding capacity .
- In contrast, carboxamide-linked analogs like the target compound may prioritize enzyme inhibition over direct cytotoxicity, as seen in CK-1δ inhibitors ().
Antimicrobial Activity:
- BTC-a () showed minimal activity against Gram-negative bacteria, highlighting the importance of substituent choice; electron-withdrawing groups (e.g., CF₃ in ) often enhance potency .
Enzyme Inhibition:
- N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide () achieved a GlideXP score of −3.78 kcal/mol for CK-1δ binding, outperforming some designed analogs . The target compound’s carboxamide bridge could similarly engage active-site residues.
Biological Activity
N-benzyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a compound that belongs to the benzothiazole family, which has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and findings from various studies.
Synthesis of the Compound
The synthesis of this compound typically involves the following steps:
- Formation of Benzothiazole Ring : The initial step usually involves the cyclization of appropriate amino compounds with carbon disulfide or similar reagents to form the benzothiazole core.
- Substitution Reactions : The introduction of the benzyl and ethyl groups can be achieved through nucleophilic substitution reactions using suitable halides.
- Carboxamide Formation : The final step includes the conversion of carboxylic acids or their derivatives into carboxamides via reaction with amines.
Anticancer Activity
Research has shown that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound 7e | HepG2 | 48 | Induces apoptosis |
| Compound 7d | SKBR3 | 1.2 | Cell cycle arrest |
| Compound 7f | A549 | 44 | Inhibits proliferation |
The most potent compound in these studies was found to induce apoptosis in HepG2 cells through a concentration-dependent mechanism .
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that these compounds can inhibit bacterial growth by interacting with essential biochemical pathways involved in bacterial metabolism. For instance, some derivatives have shown efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many benzothiazole compounds inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Compounds like 7e induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Antimicrobial Effects : The interaction with bacterial cell wall synthesis and metabolic pathways leads to reduced viability of pathogens.
Case Studies and Research Findings
Several studies have focused on evaluating the biological activities of benzothiazole derivatives:
- Study on Anticancer Properties : A series of novel benzothiazole derivatives were synthesized and tested against various cancer cell lines. Notably, one compound exhibited an IC50 value as low as 1.2 nM against SKBR3 cells, indicating high potency .
- Antimicrobial Evaluation : In vitro studies demonstrated that certain benzothiazole compounds displayed significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-benzyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide, and how are intermediates characterized?
- Methodology : The compound is synthesized via coupling reactions. For example, 4-ethyl-1,3-benzothiazol-2-amine reacts with 1,3-benzothiazole-2-carboxylic acid derivatives using coupling agents like DCC/DMAP under anhydrous conditions. Reaction progress is monitored via TLC, and intermediates are characterized by NMR (¹H/¹³C) and mass spectrometry .
- Key Considerations : Optimize solvent choice (e.g., DCM or THF), temperature (room temperature to reflux), and stoichiometry to improve yield (>70%) and purity (>95%).
Q. How is the purity and structural integrity of the compound validated during synthesis?
- Methodology : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Confirm crystallinity via X-ray diffraction (SHELX suite for refinement ) and functional groups via FT-IR (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodology :
- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination.
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative strains .
- Controls : Include cisplatin (anticancer) and ciprofloxacin (antimicrobial) as reference compounds.
Advanced Research Questions
Q. How does the compound’s dual benzothiazole structure influence its mechanism of action in enzyme inhibition?
- Methodology : Perform molecular docking (AutoDock Vina) to study interactions with targets like COX-2 (anti-inflammatory) or DNA gyrase (antimicrobial). Validate with enzyme inhibition assays (e.g., COX-2 ELISA) .
- Key Insight : The 4-ethyl group on the benzothiazole ring enhances hydrophobic binding to enzyme pockets, while the benzyl group may stabilize π-π interactions .
Q. How can crystallographic data resolve discrepancies in reported biological activities across studies?
- Methodology : Use SHELXL for high-resolution crystal structure refinement. Compare hydrogen-bonding networks (e.g., N–H⋯N interactions) and packing motifs to correlate structural features with activity variations .
- Case Study : A 2025 study found tumor inhibition rates varying from 40–60% in breast cancer models; crystallography revealed polymorphic forms affecting solubility and bioavailability .
Q. What strategies improve the compound’s selectivity for cancer cells over normal cells?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) activated in tumor microenvironments.
- Targeted Delivery : Conjugate with folate or peptide ligands for receptor-mediated uptake .
- Validation : Compare cytotoxicity in cancer vs. normal cell lines (e.g., HEK293) using flow cytometry for apoptosis markers.
Q. How do electronic properties of substituents affect the compound’s bioactivity?
- Methodology :
- Computational : DFT calculations (Gaussian 09) to map electrostatic potential surfaces and HOMO/LUMO distributions.
- Experimental : Synthesize analogs (e.g., replacing benzyl with electron-withdrawing groups) and compare IC₅₀ values .
- Finding : Electron-deficient substituents (e.g., nitro groups) enhance antimicrobial activity by improving membrane penetration .
Data Contradiction Analysis
Q. Why do some studies report high anticancer activity while others show limited efficacy?
- Resolution :
- Solubility Factors : Poor aqueous solubility (<0.1 mg/mL) may limit bioavailability in certain models. Use co-solvents (e.g., DMSO/PEG) or nanoformulations to improve delivery .
- Cell Line Variability : Check genetic profiles (e.g., p53 status) of tested cell lines; activity may depend on specific oncogenic pathways .
Q. How to address inconsistencies in reported enzyme inhibition constants (Ki)?
- Resolution :
- Assay Conditions : Standardize pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and co-factor concentrations.
- Data Normalization : Express Ki values relative to a common reference inhibitor (e.g., indomethacin for COX-2) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
